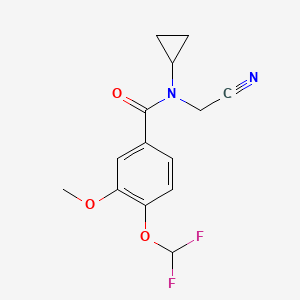
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a cyclopropyl group, and difluoromethoxy and methoxy substituents on a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluorocarbene reagents under specific conditions . The cyanomethyl group can be introduced via cyanoacetylation of amines . The cyclopropyl group is often incorporated through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while reduction can produce amine derivatives.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways . The cyanomethyl and cyclopropyl groups contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzamides and cyanomethyl derivatives. Examples are:
- N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)-3-methoxybenzamide
- N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-ethoxybenzamide
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups on the benzamide core enhances its potential for diverse applications in medicinal chemistry and materials science .
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-20-12-8-9(2-5-11(12)21-14(15)16)13(19)18(7-6-17)10-3-4-10/h2,5,8,10,14H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWZFTRETBVRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N(CC#N)C2CC2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













